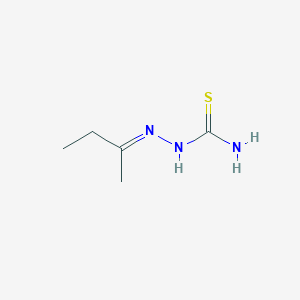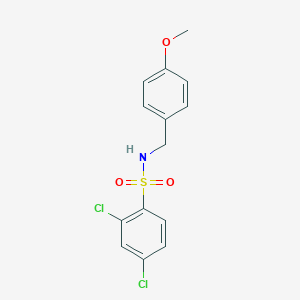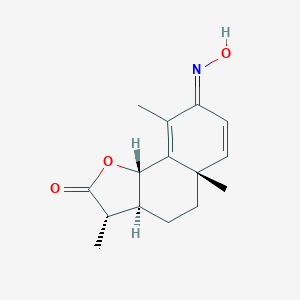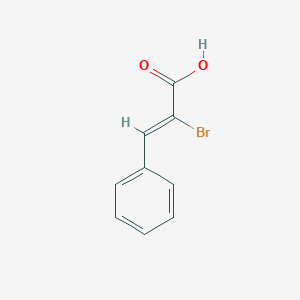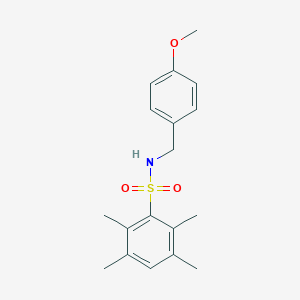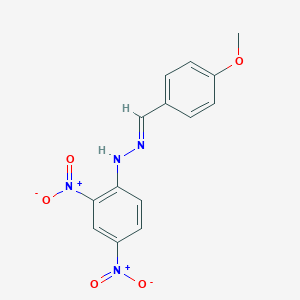
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in medicinal chemistry and has been found to have potential applications in drug development.
Mechanism Of Action
The mechanism of action of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been found to be a potent inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical And Physiological Effects
Studies have shown that 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.
Future Directions
There are several future directions for research on 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate. One potential area of focus is the development of novel drug candidates based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions associated with enzyme dysregulation. Finally, research on the toxicity and safety of this compound is also needed to ensure its safe use in research and potential clinical applications.
Synthesis Methods
The synthesis of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 8-hydroxyquinoline with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The resulting compound is a white solid with a melting point of 185-187°C.
Scientific Research Applications
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has been extensively studied for its potential applications in drug development. It has been found to have inhibitory effects on a range of enzymes, including tyrosine kinases, which are involved in various diseases such as cancer and inflammation.
properties
Product Name |
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate |
|---|---|
Molecular Formula |
C17H14BrNO4S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
quinolin-8-yl 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14BrNO4S/c1-2-22-14-9-8-13(18)11-16(14)24(20,21)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,2H2,1H3 |
InChI Key |
GRPHUCUKKLFODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
